2-(1-carboxypropoxy)butanoic acid

Description

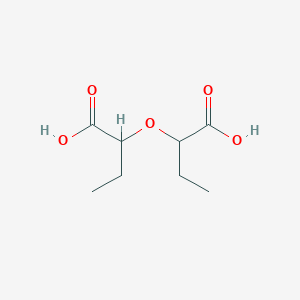

Structure

3D Structure

Properties

IUPAC Name |

2-(1-carboxypropoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-3-5(7(9)10)13-6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUARALYJHUDLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC(CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Carboxypropoxy Butanoic Acid and Analogues

Development of Novel Synthetic Routes to 2-(1-carboxypropoxy)butanoic acid

While no novel synthetic routes are specifically reported for this compound, the synthesis of dicarboxylic acids containing an ether linkage has been described. acs.org A potential route could involve a modification of the Williamson ether synthesis, a classic method for forming ethers. wikipedia.org

The synthesis of this compound would require careful chemo-selective transformations to manage the two carboxylic acid groups. One key challenge is the selective protection of one carboxylic acid group while the other is being manipulated. Methods for the selective mono-esterification of dicarboxylic acids have been developed using catalysts like ion-exchange resins or alumina. psu.eduacs.orgresearchgate.net These techniques could theoretically be applied to precursors of this compound to control reactivity. For instance, one of the carboxyl groups could be protected as an ester, allowing the other to participate in a subsequent reaction, followed by deprotection to yield the final diacid.

The structure of this compound contains two stereocenters, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). A stereoselective synthesis would be necessary to obtain a single, pure stereoisomer. This could be achieved by using enantiomerically pure starting materials. For example, the Williamson ether synthesis, proceeding through an SN2 mechanism, leads to an inversion of configuration at the electrophilic carbon. masterorganicchemistry.com Therefore, reacting a specific enantiomer of a 2-hydroxybutanoic acid salt with a specific enantiomer of a 2-halobutanoic acid ester could, in principle, lead to a specific diastereomer of the corresponding diester, which could then be hydrolyzed to the desired diastereomer of this compound. The synthesis of specific stereoisomers of fragments of complex natural products containing ether linkages has been demonstrated using methods that control stereochemistry. nih.gov

Optimization of Existing Synthetic Pathways for this compound

As no specific synthetic pathways for this compound are published, there is no information on their optimization. However, general principles of process optimization for the synthesis of dicarboxylic acids are well-established and would be applicable. nih.gov

To enhance the efficiency and yield of a hypothetical synthesis of this compound, several factors in a Williamson ether synthesis approach could be optimized. These include the choice of base, solvent, and reaction temperature. Strong bases like sodium hydride are often used to ensure complete deprotonation of the alcohol. jk-sci.com The use of polar aprotic solvents such as DMSO or DMF can accelerate SN2 reactions. jk-sci.com Catalyst selection and optimization are also crucial in many organic syntheses to improve reaction rates and yields. acs.org

Applying green chemistry principles to a potential synthesis of this compound would involve several considerations. The Williamson ether synthesis, a cornerstone of ether formation, has been adapted to be more environmentally friendly. benthamscience.comnumberanalytics.comresearchgate.net This includes the use of less hazardous solvents, recyclable catalysts, and microwave-assisted reactions to reduce energy consumption and reaction times. benthamscience.comnumberanalytics.com For instance, using a catalyst derived from waste materials, like banana peels, has been reported for microwave-assisted Williamson synthesis. benthamscience.com Surfactants have also been used to facilitate the reaction in aqueous media, reducing the need for volatile organic solvents. researchgate.net

Exploration of Precursors and Building Blocks for this compound Synthesis

The logical precursors for the synthesis of this compound, based on a retrosynthetic analysis via the Williamson ether synthesis, would be derivatives of 2-hydroxybutanoic acid and 2-halobutanoic acid.

2-Hydroxybutanoic acid: This compound, also known as α-hydroxybutyric acid, is a chiral molecule. ymdb.cawikipedia.org Both the (R)- and (S)-enantiomers are commercially available or can be synthesized. innospk.commedchemexpress.com It serves as a key building block in the synthesis of various pharmaceuticals. innospk.com

2-Bromobutanoic acid: This is a common halo-acid used in organic synthesis. nbinno.comsolubilityofthings.com It can be prepared from butanoic acid via the Hell-Volhard-Zelinsky reaction. wikipedia.org Like 2-hydroxybutanoic acid, it is chiral. wikipedia.org

The general synthetic strategy would involve the deprotonation of 2-hydroxybutanoic acid (or its ester) to form an alkoxide, which would then act as a nucleophile, attacking the electrophilic carbon of a 2-bromobutanoic acid ester. The subsequent hydrolysis of the resulting diester would yield this compound. rsc.orgresearchgate.net

| Precursor/Building Block | IUPAC Name | Chemical Formula | Role in Synthesis |

| 2-Hydroxybutanoic acid | 2-Hydroxybutanoic acid | C₄H₈O₃ | Nucleophilic precursor (after deprotonation) |

| 2-Bromobutanoic acid | 2-Bromobutanoic acid | C₄H₇BrO₂ | Electrophilic precursor |

Biosynthetic and Metabolic Pathway Elucidation of 2 1 Carboxypropoxy Butanoic Acid in Non Clinical Systems

Advanced Analytical Methodologies for the Characterization and Quantification of 2 1 Carboxypropoxy Butanoic Acid

Chromatographic Separation Techniques for 2-(1-carboxypropoxy)butanoic acid

Chromatographic methods are central to the separation of this compound from complex matrices and for the resolution of its stereoisomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable pathways for its analysis, each with specific considerations.

Development of Chiral High-Performance Liquid Chromatography (HPLC) Methods for this compound Isomers

This compound possesses two chiral centers, leading to the potential for four stereoisomers (RR, SS, RS, SR). The separation of these enantiomeric and diastereomeric pairs is crucial for understanding their distinct biological activities. Chiral HPLC is the premier technique for this purpose.

The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP). For dicarboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad selectivity. researchgate.net These phases can often resolve enantiomers without the need for derivatization.

An alternative approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com However, direct separation on a CSP is generally preferred to avoid potential complications from the derivatization reaction. The separation of chiral carboxylic acids can be challenging, but success is often achieved with macrocyclic glycopeptide-based phases or Pirkle-type columns. researchgate.net

A typical starting point for method development would involve screening various CSPs with a mobile phase consisting of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol, often with an acidic additive like trifluoroacetic acid to suppress the ionization of the carboxyl groups and improve peak shape.

Table 1: Hypothetical Chiral HPLC Screening Parameters for this compound Isomers

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel OD-H) | Amylose-based (e.g., Chiralpak AD-H) | Pirkle-type (e.g., Whelk-O 1) |

| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% TFA | Hexane:Ethanol (85:15) + 0.1% TFA | Heptane:2-Propanol (95:5) + 0.1% TFA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

| Column Temperature | 25 °C | 25 °C | 30 °C |

Gas Chromatography (GC) Methodologies for Volatile Derivatives of this compound

Due to its low volatility, this compound is not suitable for direct analysis by gas chromatography. Therefore, derivatization is a mandatory step to convert the polar carboxyl groups into more volatile ester groups.

Common derivatization techniques for dicarboxylic acids include esterification and silylation. nih.gov Esterification can be achieved using reagents like BF3/alcohol (e.g., butanol) or by forming methyl esters. nih.gov Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method that produces thermally stable trimethylsilyl (B98337) (TMS) derivatives. nih.govlmaleidykla.lt For low molecular weight dicarboxylic acids, silylation with BSTFA has been shown to provide low detection limits and good reproducibility. nih.gov

Once derivatized, the resulting esters can be separated on a non-polar or medium-polarity GC column, such as a 5% phenyl-methylpolysiloxane phase. The temperature program would need to be optimized to ensure sufficient separation of the isomers and from any matrix components.

Table 2: Illustrative GC-MS Derivatization and Analysis Parameters for this compound

| Parameter | Method: Silylation |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 80 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 270 °C |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Detection Mode | Electron Ionization (EI) with full scan (m/z 50-550) |

Spectroscopic and Spectrometric Approaches for Structural Confirmation of this compound

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural confirmation of this compound and for characterizing any transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

In the ¹H NMR spectrum, the protons on the carbons adjacent to the ether oxygen would be expected to show a downfield shift, typically in the range of 3.4 to 4.5 ppm. pressbooks.pubopenstax.org The protons of the carboxylic acid groups would appear as broad singlets at a significantly downfield chemical shift, generally between 10 and 13 ppm, and are readily exchanged with D₂O. princeton.edu The remaining aliphatic protons would resonate in the upfield region.

In the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid groups would be found in the range of 170-185 ppm. oregonstate.edu The carbons bonded to the ether oxygen would also be shifted downfield, typically appearing in the 50-80 ppm range. pressbooks.pubopenstax.org The remaining aliphatic carbons would have chemical shifts in the more upfield region of the spectrum. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be crucial for assigning all proton and carbon signals definitively and confirming the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) for this compound and its Transformations

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of this compound and its metabolites or degradation products with high accuracy. When coupled with a separation technique (as in LC-HRMS), it provides both retention time and accurate mass data.

In electrospray ionization (ESI) mass spectrometry, this compound would be expected to readily form a deprotonated molecule [M-H]⁻ in negative ion mode. In positive ion mode, it could form protonated [M+H]⁺ or adducted ions such as [M+Na]⁺.

The fragmentation of dicarboxylic acids in tandem mass spectrometry (MS/MS) often involves characteristic losses of H₂O and CO₂. researchgate.net For an ether-containing dicarboxylic acid, cleavage of the C-O-C ether bond is also a likely fragmentation pathway. libretexts.org The fragmentation of derivatized forms, such as the TMS esters for GC-MS, would show characteristic losses of the derivatizing group and fragmentation of the carbon skeleton. nih.gov

Hyphenated Techniques in the Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic or spectrometric detector, are essential for the comprehensive analysis of complex samples containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful technique for the analysis of this compound in biological or environmental matrices. The combination of the separation power of HPLC with the sensitivity and specificity of mass spectrometry allows for the detection and quantification of the analyte at very low concentrations. nih.gov An LC-MS method would typically employ reversed-phase chromatography with a mobile phase containing a weak acid, such as formic acid, to ensure good peak shape and ionization efficiency. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity through selected reaction monitoring (SRM). chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS), as discussed previously, is a robust technique for the analysis of the volatile derivatives of this compound. The coupling to a mass spectrometer allows for the confident identification of the derivatized analyte based on its mass spectrum. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, while less common, can be a powerful tool for the structural elucidation of unknown transformation products of this compound directly in the chromatographic eluent. This technique provides detailed structural information without the need for isolating the individual compounds.

GC-MS and LC-MS Method Refinements for this compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS):

The analysis of polar compounds like dicarboxylic acids by GC-MS is challenging due to their low volatility and thermal instability. nih.gov Therefore, a crucial refinement is the derivatization of the carboxylic acid groups prior to analysis. nih.govnih.gov This process replaces the acidic protons with non-polar functional groups, increasing the analyte's volatility and thermal stability, and improving its chromatographic behavior. nih.gov

For this compound, a two-step derivatization process would be essential. The most common approach is silylation, where both carboxyl groups are converted to their trimethylsilyl (TMS) esters. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS) are highly effective. nih.gov The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. nih.gov

The choice of the GC column is also critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is often suitable for separating derivatized dicarboxylic acids. nih.gov The temperature program of the GC oven should be carefully optimized to ensure good resolution of the analyte from other matrix components. In terms of detection, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized this compound. nih.gov

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Value/Condition | Rationale |

| Derivatization Reagent | BSTFA + 1% TMCS | Commonly used for efficient silylation of carboxylic acids, enhancing volatility. nih.gov |

| Reaction Conditions | 70°C for 90 minutes | Ensures complete conversion to the di-TMS ester. nih.gov |

| GC Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, mid-polarity column providing good separation for a wide range of derivatized compounds. nih.gov |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. nih.gov |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace-level detection. |

| Oven Program | Initial 60°C, ramp to 300°C at 10°C/min | Allows for the separation of a range of analytes with varying volatilities. |

| MS Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Analyzer Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by focusing on specific ions of the target analyte. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is often preferred for the analysis of polar and non-volatile compounds as it typically does not require derivatization. nih.gov However, for enhanced retention on reversed-phase (RP) columns and improved ionization efficiency, derivatization can still be a valuable refinement. nih.govchromatographyonline.com Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid groups, which improves their chromatographic retention and sensitivity in mass spectrometric detection. nih.govnih.gov

For the direct analysis of underivatized this compound, hydrophilic interaction liquid chromatography (HILIC) or anion-exchange chromatography (AEC) can be effective separation techniques. chromatographyonline.commdpi.com HILIC is particularly useful for retaining and separating highly polar compounds that are not well-retained on traditional RP columns.

When using LC-MS, electrospray ionization (ESI) is the most common ionization technique. google.com For a dicarboxylic acid like this compound, ESI in negative ion mode would be the most sensitive approach, as it readily forms deprotonated molecules [M-H]⁻ or [M-2H]²⁻. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides the highest level of selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. chromatographyonline.com

Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition | Rationale |

| Chromatography Mode | Reversed-Phase LC (with derivatization) or HILIC (without derivatization) | RP-LC with derivatization enhances retention and sensitivity; HILIC allows for direct analysis of the polar native compound. nih.govmdpi.com |

| Derivatization Reagent | 3-Nitrophenylhydrazine (3-NPH) with EDC | Improves chromatographic properties and ionization efficiency for RP-LC. nih.govnih.gov |

| LC Column | C18 for RP, Amide for HILIC | Standard choices for the respective chromatography modes. |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) formate | Common mobile phases for ESI-MS providing good protonation/deprotonation and volatility. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Ideal for acidic compounds, promoting the formation of [M-H]⁻ ions. google.com |

| MS Analyzer Mode | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for quantification. chromatographyonline.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures the highest specificity by monitoring unique fragmentation pathways. nih.gov |

Development of Capillary Electrophoresis-Mass Spectrometry (CE-MS) for this compound

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of charged and highly polar molecules like this compound, requiring only nanoliter sample volumes. wikipedia.orgnih.gov

The development of a CE-MS method for this compound would involve optimizing several key parameters. The background electrolyte (BGE) composition is crucial for achieving good separation. A basic BGE (e.g., ammonium carbonate or ammonium acetate (B1210297) at pH 9-10) would ensure that the dicarboxylic acid is fully deprotonated and migrates towards the anode. nih.gov The use of a coated capillary can help to reduce the electroosmotic flow (EOF) and minimize analyte-wall interactions, leading to sharper peaks and improved reproducibility.

Interfacing the CE system with the mass spectrometer is a critical aspect. A sheath-liquid interface is commonly used, which provides a stable electrical connection for the electrospray ionization process. wikipedia.org As with LC-MS, ESI in negative ion mode would be the preferred method for detecting this compound. nih.gov

To overcome sensitivity challenges sometimes associated with CE-MS for anionic metabolites, a derivatization strategy can be employed. nih.gov This involves tagging the carboxyl groups to reverse the charge of the analyte, allowing for analysis in the more sensitive positive ionization mode. nih.gov

Interactive Data Table: Hypothetical CE-MS Parameters for this compound Analysis

| Parameter | Value/Condition | Rationale |

| Capillary Type | Fused-silica with a neutral coating | Minimizes analyte adsorption to the capillary wall, improving peak shape and efficiency. |

| Background Electrolyte (BGE) | 20 mM Ammonium Carbonate, pH 9.5 | Maintains the analyte in its anionic form for electrophoretic separation and is compatible with MS detection. nih.gov |

| Separation Voltage | 25-30 kV | High voltage provides efficient separation and shorter analysis times. nih.gov |

| Injection Mode | Hydrodynamic injection | A simple and reproducible method for introducing the sample into the capillary. nih.gov |

| CE-MS Interface | Sheath-liquid interface | Provides a robust and stable connection between the CE and MS instruments. wikipedia.org |

| Sheath Liquid | Isopropanol/Water (50:50) with 0.1% formic acid | Facilitates stable electrospray in negative ion mode. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Optimal for the detection of deprotonated carboxylic acids. nih.gov |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | TOF provides high mass accuracy, while a quadrupole can be used for targeted quantification. |

Stereochemical Investigations of 2 1 Carboxypropoxy Butanoic Acid

Enantioselective Recognition Studies of 2-(1-carboxypropoxy)butanoic acidNo studies on the differential interaction of the enantiomers of 2-(1-carboxypropoxy)butanoic acid with a chiral environment have been found. Such studies often employ techniques like chiral sensor arrays or affinity chromatography to investigate how the different stereoisomers are recognized by other chiral molecules.nih.gov

Due to the lack of specific research on “this compound,” no data tables or detailed research findings can be provided.

Table of Compounds

Since no specific compounds related to the synthesis, resolution, or analysis of "this compound" were mentioned in any available literature, a table of related compounds cannot be generated.

Theoretical and Computational Studies of 2 1 Carboxypropoxy Butanoic Acid

Quantum Chemical Calculations on 2-(1-carboxypropoxy)butanoic acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of this compound. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its structure and reactivity.

Electronic Structure and Reactivity Predictions for this compound

The electronic structure of this compound can be meticulously mapped using DFT calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors, derived from the electronic structure, can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the carboxyl groups are expected to be the primary centers of reactivity. libretexts.org The acidity of the carboxylic acid protons, represented by their pKa values, can also be predicted with reasonable accuracy using quantum chemical methods combined with continuum solvation models. nih.govacs.org These calculations typically involve computing the free energy change of the dissociation reaction in a solvent. youtube.com

Table 1: Hypothetical Electronic Properties of this compound Calculated Using DFT

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.5 D |

| Predicted pKa1 | 3.8 |

| Predicted pKa2 | 5.1 |

Note: The values in this table are illustrative and represent typical ranges for similar dicarboxylic acids.

Spectroscopic Property Simulations for this compound

Quantum chemical calculations are also employed to simulate various spectroscopic properties of this compound, aiding in the interpretation of experimental spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These simulations can help assign specific vibrational modes to the observed spectral bands, such as the characteristic C=O and O-H stretches of the carboxylic acid groups and the C-O-C stretch of the ether linkage.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the presence of an external magnetic field. These theoretical chemical shifts, when compared to experimental data, can help confirm the molecular structure and assign resonances to specific atoms within the molecule.

Table 2: Illustrative Simulated Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3300-2500 |

| Carboxylic Acid | C=O stretch | ~1700-1760 |

| Ether | C-O-C stretch | ~1070-1150 |

| Alkane | C-H stretch | ~2850-2960 |

Note: The values in this table are representative and based on general ranges for these functional groups.

Conformational Analysis of this compound

The flexibility of the alkyl ether chain in this compound allows it to adopt numerous conformations, each with a different energy and potential biological activity. acs.org Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of flexible molecules like this compound. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are evolved over time by integrating Newton's laws of motion. rsc.org This approach allows for the simulation of the molecule's dynamic behavior, including bond rotations and intermolecular interactions, over a period of nanoseconds or even microseconds.

By analyzing the trajectory of an MD simulation, researchers can identify the most frequently visited conformations, providing a picture of the molecule's conformational landscape at a given temperature. These simulations can be performed in a vacuum or, more realistically, in the presence of an explicit solvent to account for the influence of the surrounding environment on the molecule's shape. nih.govrsc.org Ab initio molecular dynamics (AIMD) further enhances this by calculating the forces from first principles at each step, offering a more accurate description of complex interactions. nih.gov

Comparative Biochemical Profiling and Metabolomics Research of 2 1 Carboxypropoxy Butanoic Acid in Diverse Biological Systems

Occurrence and Distribution of 2-(1-carboxypropoxy)butanoic acid in Non-Human Biological Matrices

There is currently no scientific literature available that documents the natural or synthetic occurrence of this compound in any non-human biological matrices. Searches for its identification in tissues, biofluids, or cellular extracts of animals, plants, bacteria, or fungi have not yielded any results. Consequently, its distribution in the natural world is unknown.

Comparative Analysis of this compound Levels Across Different Organisms or Cell Lines

Due to the lack of detection in any biological system, no studies have been conducted to compare the levels of this compound across different organisms or cell lines. Such comparative analyses are fundamental to understanding the potential biological role and significance of a compound, but this research has not yet been undertaken for this specific molecule.

Future Directions in Academic Research on 2 1 Carboxypropoxy Butanoic Acid

Emerging Analytical Techniques for 2-(1-carboxypropoxy)butanoic acid

The accurate detection and quantification of dicarboxylic acids in complex biological or environmental matrices is a persistent challenge. Future research will likely focus on adapting and developing high-throughput and highly sensitive analytical methods for this compound. While classical methods like gas chromatography (GC) often require derivatization, emerging techniques in liquid chromatography (LC) and mass spectrometry (MS) offer direct analysis with greater specificity.

Future investigations could focus on tailoring methods like tandem mass spectrometry (MS/MS) for this specific analyte. google.comoup.com This technique allows for selective analysis of dicarboxylic acids with minimal chromatographic separation, enabling high-throughput screening which could be vital for clinical or metabolic studies. oup.com The development of a dedicated LC-MS/MS method would involve optimizing ionization sources, such as electrospray ionization (ESI), and identifying unique parent-daughter ion transitions for unambiguous identification and quantification. google.com

Furthermore, advanced chromatographic modes that are gaining traction in pharmaceutical and bio-analysis could be explored. nih.govresearchgate.net Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for polar compounds like dicarboxylic acids and could offer alternative selectivity compared to traditional reversed-phase chromatography. The application of Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle sizes to enhance resolution and speed, represents another promising avenue for rapid and efficient analysis. researchgate.net

| Technique | Principle | Potential Advantages for this compound | Research Focus |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent molecule and its fragments. oup.com | High specificity and sensitivity; minimal sample preparation; high-throughput capability. oup.com | Method development for specific ion transitions and application in biological fluids. |

| UPLC | Liquid chromatography using columns with sub-2 µm particles, allowing for higher resolution and faster analysis times. researchgate.net | Increased speed and separation efficiency compared to conventional HPLC. | Integration with MS detectors for rapid quantification in metabolic profiling. |

| HILIC | A chromatographic mode that uses a hydrophilic stationary phase with a high concentration of organic solvent, ideal for polar analytes. nih.gov | Improved retention and separation of highly polar dicarboxylic acids. | Method optimization for separating isomers and related metabolites. |

| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. uzh.ch | Effective for quantifying various dicarboxylic acids in aqueous samples. uzh.ch | Application for environmental sample analysis and quality control. |

Novel Synthetic Applications of this compound Derivatives

The bifunctional nature of this compound, featuring two carboxylic acid groups and an ether linkage, makes it an intriguing building block for novel materials and bioactive molecules. Future synthetic research could explore the creation of derivatives for a wide range of applications.

One promising area is in polymer chemistry. Dicarboxylic acids are fundamental monomers for the synthesis of polyesters and polyamides. nih.gov Derivatives of this compound could be used to synthesize novel polymers with unique properties conferred by the flexible ether linkage in the backbone. Research could focus on lipase-catalyzed polymerization reactions, an environmentally friendly approach, to create functionalized polyesters. nih.gov

Another avenue of research is the synthesis of macrocyclic compounds, such as crown ethers. Dicarboxylic acid functionalized aza-crown ethers have been shown to be highly selective complexing agents for heavy metal cations. rsc.org The unique spacing and orientation of the carboxyl groups in this compound could be exploited to design new ligands for specific metal ion chelation, with potential applications in environmental remediation or as analytical sensors.

Furthermore, the core structure can serve as a scaffold for developing new therapeutic agents. The modification of carboxylic acids into derivatives like hydrazones, azoles, or amides has been a successful strategy in discovering compounds with antimicrobial or anticancer activity. mdpi.com Future work could involve synthesizing a library of this compound derivatives and screening them for biological activity, potentially leading to new classes of pharmaceuticals. mdpi.commdpi.com

| Derivative Class | Synthetic Approach | Potential Application | Future Research Goal |

|---|---|---|---|

| Polyesters/Polyamides | Condensation polymerization with diols or diamines. | Development of new biodegradable materials with tailored flexibility. nih.gov | Investigate structure-property relationships of polymers incorporating the ether-dicarboxylic acid monomer. |

| Macrocyclic Ligands | Cyclization reactions with polyamines or polyethers. | Selective metal ion extraction for environmental or analytical purposes. rsc.org | Determine the binding constants and selectivity for various metal ions. |

| Bioactive Amides/Esters | Coupling of the carboxylic acid groups with various amines or alcohols. | Scaffolds for novel antimicrobial, anticancer, or anti-inflammatory agents. mdpi.com | Synthesize and screen a diverse library of derivatives for biological activity. |

| Carrier Prodrugs | Esterification with a parent drug to improve physicochemical properties. nih.gov | Enhancing the delivery or release profile of existing drugs. nih.gov | Design and evaluate prodrugs for targeted delivery or sustained release. |

Advanced Understanding of Biochemical Pathways Involving this compound

The structural similarity of this compound to metabolites derived from fatty acids and lipids suggests it may play a role in biochemical pathways. Ether lipids, which contain an ether bond at the sn-1 position of the glycerol backbone, are significant components of cell membranes and are involved in processes like cell signaling and membrane fusion. nih.govhep.com.cnnih.govprotein-cell.netscispace.com They constitute a substantial portion of the phospholipid pool in tissues like the brain and heart. nih.gov

A key future research direction is to investigate whether this compound is an endogenous metabolite, potentially arising from the degradation of larger ether lipids. The metabolism of fatty acids often proceeds through mitochondrial β-oxidation, a process that shortens the carbon chain. natural-necessity.com It is plausible that complex ether lipids are broken down via similar oxidative pathways, yielding smaller dicarboxylic acids like this compound.

To explore this, metabolic studies using stable isotope labeling would be crucial. By introducing labeled ether lipid precursors into cell cultures or animal models and tracing their metabolic fate using mass spectrometry, researchers could determine if this compound is a downstream product. Understanding these pathways is critical, as deregulation of metabolic processes can lead to various disorders. researchgate.net Identifying the origin and flux of this compound could provide insights into the normal and pathological metabolism of ether lipids.

| Hypothetical Pathway | Biological Rationale | Key Research Question | Experimental Approach |

|---|---|---|---|

| Ether Lipid Degradation | Ether lipids are known to be metabolized, and dicarboxylic acids can be products of lipid oxidation. nih.govnatural-necessity.com | Is this compound an endogenous metabolite of ether lipid breakdown? | Stable isotope tracing studies with labeled ether lipid precursors followed by LC-MS analysis. |

| β-Oxidation Pathway | Mitochondrial β-oxidation is a primary route for fatty acid and lipoic acid catabolism, often yielding shorter-chain acids. natural-necessity.com | Does the catabolism of a larger ether-linked fatty acid proceed via β-oxidation to yield this compound? | In vitro assays with isolated mitochondria and potential precursor molecules. |

| Signaling Molecule | Some ether lipid derivatives act as signaling molecules in cellular processes. nih.govnih.gov | Does this compound have any bioactivity or signaling function? | Cell-based assays to screen for effects on inflammatory pathways, receptor activation, or other signaling cascades. |

Q & A

Basic: What are the established synthetic pathways for 2-(1-carboxypropoxy)butanoic acid, and what key reaction conditions influence yield and purity?

The synthesis typically involves carboxylation and esterification steps. For example:

- Oxidation : Propionic acid derivatives can be oxidized using potassium permanganate (KMnO₄) under acidic conditions to introduce carboxyl groups .

- Substitution : Reacting butanoic acid derivatives with halogenated propoxy intermediates in the presence of sodium hydroxide facilitates ether bond formation .

Critical conditions include pH control (to avoid side reactions) and temperature modulation (60–80°C for optimal reactivity). Yield optimization often requires stoichiometric excess of the propoxy donor and inert atmospheres to prevent oxidation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of characteristic peaks for the carboxypropoxy moiety (e.g., δ 3.8–4.2 ppm for ether-linked protons) .

- IR Spectroscopy : Strong absorbance bands at 1700–1720 cm⁻¹ (C=O stretching) and 2500–3300 cm⁻¹ (carboxylic acid O-H) validate functional groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) monitors purity, while tandem mass spectrometry (LC-MS/MS) confirms molecular weight .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in plant growth regulation?

- Auxin Receptor Binding Assays : Use radiolabeled compounds (e.g., ¹⁴C-labeled analogs) to quantify binding affinity to auxin-signaling receptors like TIR1/AFB .

- Transcriptomic Profiling : Compare gene expression in Arabidopsis thaliana treated with the compound vs. controls to identify auxin-responsive genes .

- Molecular Dynamics Simulations : Model interactions between the compound and auxin-binding proteins to predict binding modes and energetics .

Advanced: What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across different experimental models?

- Species-Specific Studies : Conduct dose-response assays in multiple plant species (e.g., Oryza sativa vs. Zea mays) under controlled environmental conditions to isolate variability .

- Metabolomic Profiling : Track compound degradation products in different tissues using high-resolution mass spectrometry to identify bioactive vs. inactive metabolites .

- Statistical Meta-Analysis : Apply mixed-effects models to aggregate data from disparate studies, accounting for covariates like soil pH and light exposure .

Basic: What are the optimal storage conditions for this compound to ensure long-term stability in laboratory settings?

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent thermal decomposition .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester and carboxylic acid groups .

- Solvent Choice : Dissolve in anhydrous dimethyl sulfoxide (DMSO) for aliquots, avoiding aqueous buffers unless immediately used .

Advanced: What computational chemistry approaches are utilized to predict the physicochemical properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate bond dissociation energies and pKa values (e.g., for the carboxylic acid group) using B3LYP/6-31G* basis sets .

- Molecular Dynamics (MD) : Simulate solvation behavior in water-ethanol mixtures to guide solvent selection for synthesis .

- QSAR Modeling : Corrogate substituent effects (e.g., alkyl chain length) on herbicidal activity using partial least squares regression .

Basic: What are the common by-products formed during the synthesis of this compound, and how can they be efficiently separated?

- By-Products : Unreacted propoxy precursors, diastereomers (if chiral centers form), and oxidized side chains .

- Purification :

Advanced: How does the stereochemistry of this compound influence its biological activity, and what chiral resolution techniques are applicable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.